An In-Depth Technical Guide to N-α-Boc-S-benzyl-D-cysteinol (Boc-D-Cys(Bzl)-OL)
An In-Depth Technical Guide to N-α-Boc-S-benzyl-D-cysteinol (Boc-D-Cys(Bzl)-OL)
Abstract: N-α-tert-butyloxycarbonyl-S-benzyl-D-cysteinol, commonly abbreviated as Boc-D-Cys(Bzl)-OL, is a strategically protected D-amino alcohol that serves as a critical building block in medicinal chemistry and peptide science. Its unique architecture, featuring a chiral D-configuration, an acid-labile Boc-protected amine, a stable benzyl-protected thiol, and a terminal hydroxyl group, offers researchers precise control in the synthesis of complex peptidomimetics and drug candidates. The D-enantiomeric form provides inherent resistance to enzymatic degradation, a highly desirable trait for enhancing the in vivo stability and therapeutic potential of peptide-based agents. This guide provides a comprehensive overview of the core properties, synthesis, characterization, applications, and handling of Boc-D-Cys(Bzl)-OL for professionals in drug development and chemical biology.
Core Physicochemical and Structural Properties
Boc-D-Cys(Bzl)-OL is a white to off-white solid at room temperature. The strategic placement of its protecting groups dictates its chemical reactivity and applications. The tert-butyloxycarbonyl (Boc) group on the alpha-amine is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid), while the S-benzyl (Bzl) group offers robust protection for the thiol side chain, requiring stronger acidic conditions like hydrogen fluoride (HF) for removal, thus providing orthogonality in synthetic strategies.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(2S)-3-(benzylsulfanyl)-1-hydroxypropan-2-yl]carbamate | [4] |
| CAS Number | 198470-16-5 | [4] |
| Molecular Formula | C₁₅H₂₃NO₃S | [5] |
| Molecular Weight | 299.41 g/mol | |
| Appearance | White to off-white powder/solid | Inferred from[6] |
| Solubility | Soluble in methanol, DMSO, and other organic solvents | Inferred from[7] |
| Storage | 2-8 °C, in a tightly sealed container, protected from light and moisture | [] |
Synthesis and Purification
The synthesis of Boc-D-Cys(Bzl)-OL is most commonly achieved through the chemical reduction of its corresponding carboxylic acid precursor, N-α-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH). This transformation is a cornerstone of medicinal chemistry, converting a standard amino acid derivative into a versatile amino alcohol for further synthetic elaboration.
Rationale for Synthetic Strategy
The choice of a reducing agent is critical. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for the selective reduction of carboxylic acids to primary alcohols in the presence of the Boc protecting group, which is stable to these conditions. The benzyl thioether is also inert to borane reduction. This selectivity is paramount to achieving a high yield of the desired product without compromising the carefully installed protecting groups.
General Synthetic Workflow
The workflow involves a straightforward reduction followed by an aqueous workup to quench the reaction and subsequent purification to isolate the final product.
Representative Experimental Protocol: Reduction
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Reaction Setup: Dissolve Boc-D-Cys(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add a solution of borane-THF complex (approx. 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol or water at 0°C, followed by dilute hydrochloric acid (HCl) to neutralize any remaining borane.
-
Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure Boc-D-Cys(Bzl)-OL.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Boc-D-Cys(Bzl)-OL before its use in sensitive applications like drug synthesis. This forms a self-validating system where each analysis provides complementary evidence of quality.
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¹H NMR Spectroscopy: Proton NMR is used to confirm the molecular structure. The spectrum will exhibit characteristic signals: a singlet at ~1.4 ppm for the nine protons of the Boc group, aromatic protons of the benzyl group between 7.2-7.4 ppm, a singlet for the benzyl CH₂ protons around 3.7 ppm, and distinct multiplets for the cysteinol backbone protons (CH, CH₂, and OH).
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry will typically show a protonated molecular ion [M+H]⁺ at m/z 299.41, confirming the correct mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method provides high-resolution separation, allowing for the accurate quantification of the main product and any potential impurities.[9][10] It is significantly more powerful than TLC for quantitative analysis due to its higher resolution and sensitivity.[10]
| HPLC Parameter | Typical Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile in water (both with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temp. | 25-30 °C |
Applications in Research and Drug Development
The unique combination of a D-amino acid backbone and a terminal alcohol makes Boc-D-Cys(Bzl)-OL a highly valuable reagent.
Role in Peptide Synthesis
Boc-D-Cys(Bzl)-OL is primarily used as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Unlike a standard amino acid, its terminal hydroxyl group does not participate in peptide bond formation as a carboxylic acid would. Instead, it can be used to cap a peptide chain or act as an anchor point for attaching other molecules.
Key Research Applications
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Synthesis of Peptidomimetics and Enzyme Inhibitors: The D-configuration provides resistance to degradation by proteases, making it ideal for designing stable peptide-based drugs and enzyme inhibitors.[] The benzyl-protected thiol can be deprotected at a later stage to form disulfide bridges or for conjugation.
-
Bioconjugation: The terminal hydroxyl group serves as a versatile chemical handle. It can be functionalized to link the peptide to other entities such as imaging agents, nanoparticles, or cytotoxic drugs for targeted delivery applications.[]
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Drug Development: This molecule is a cornerstone in synthesizing drug candidates where stability and specific stereochemistry are paramount for biological activity.[] Its incorporation can alter the conformation and binding properties of a peptide, leading to novel therapeutic solutions.
Safe Handling and Storage
As with all laboratory chemicals, proper handling procedures must be followed. The toxicological properties of Boc-D-Cys(Bzl)-OL have not been thoroughly investigated, so caution is advised.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.[6]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]
-
Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
-
Storage Conditions: Store in a cool (2-8 °C), dry, and well-ventilated area in a tightly closed container.[]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as they can react with the thioether.[11]
Conclusion
N-α-Boc-S-benzyl-D-cysteinol is more than a simple protected amino alcohol; it is a precision tool for the modern medicinal chemist. Its combination of stability-enhancing D-configuration and orthogonal protecting groups provides the control and flexibility needed to construct sophisticated molecular architectures. For researchers and drug development professionals, Boc-D-Cys(Bzl)-OL is an enabling reagent that opens the door to novel peptidomimetics and bioconjugates with improved therapeutic profiles, pushing the boundaries of peptide-based medicine.
References
-
Carl ROTH. Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). [Link]
-
Capot Chemical Co., Ltd. Material Safety Data Sheet: Boc-D-Cys(Bzl)-OH. (2019-09-27). [Link]
-
Aapptec Peptides. Boc-Cys(Bzl)-OH [5068-28-0]. [Link]
-
Capot Chemical. Specifications of Boc-D-Cys(Bzl)-OH. [Link]
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Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
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Thieme. 4 Synthesis of Peptides. [Link]
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Otto Chemie Pvt. Ltd. Boc-s-benzyl-l-cysteine, 98%. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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GlpBio. Boc-D-Cys(Bzl)-ol | Cas# 198470-16-5. [Link]
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Advent Chembio. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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PubChem. N-tert-Butyloxycarbonyl-S-benzylcysteine. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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